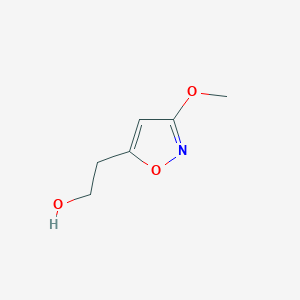

3-Methoxy-5-(2-hydroxyethyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-9-6-4-5(2-3-8)10-7-6/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKWUDLSNIGENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95406-75-0 | |

| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Methoxy 5 2 Hydroxyethyl Isoxazole and Its Analogues

Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring is generally considered to be an electron-deficient aromatic system, which significantly deactivates it towards electrophilic aromatic substitution (SEAr) reactions. The lone pair of electrons on the oxygen atom is involved in the aromatic sextet, but the electronegativity of both the oxygen and nitrogen atoms reduces the ring's nucleophilicity. Consequently, forcing conditions are often required for electrophilic substitution, and the reactions may proceed with low yields.

While direct electrophilic substitution on the pre-formed isoxazole ring of 3-Methoxy-5-(2-hydroxyethyl)isoxazole is challenging, the synthesis of substituted isoxazoles can be achieved through methods like the electrophilic cyclization of functionalized precursors. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of electrophiles such as iodine monochloride (ICl) to yield highly substituted isoxazoles. nih.govorganic-chemistry.orgorganic-chemistry.org This approach introduces an electrophile at the 4-position of the isoxazole ring during its formation.

Ring Opening Reactions and Derivatization to Acyclic Precursors

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to the formation of valuable acyclic precursors.

Catalytic Hydrogenation and Formation of β-Amino Enones

Catalytic hydrogenation is a well-established method for the reductive cleavage of the isoxazole N-O bond. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. The hydrogenation of 3,5-disubstituted isoxazoles leads to the formation of β-amino enones. In the case of this compound, catalytic hydrogenation would be expected to yield the corresponding β-amino enone. This transformation is particularly useful in synthetic organic chemistry as β-amino enones are versatile intermediates for the synthesis of various nitrogen-containing compounds. thieme-connect.com The general scheme for this reaction is depicted below:

| Starting Material | Catalyst | Product |

|---|---|---|

| 3,5-Disubstituted Isoxazole | Pd/C, H2 | β-Amino Enone |

This table illustrates the general transformation of a 3,5-disubstituted isoxazole to a β-amino enone via catalytic hydrogenation.

Ring Cleavage under Basic Conditions

The isoxazole ring, particularly when unsubstituted at the 3- or 5-position, is susceptible to ring-opening under basic conditions. acs.orgresearchgate.net The mechanism generally involves the deprotonation at C3 or C5, followed by the cleavage of the weak N-O bond to form a vinylogous nitrile oxide, which can then be trapped by nucleophiles or rearrange. For 3-unsubstituted isoxazoles, base-promoted ring scission can lead to the formation of α-cyanoenolates. researchgate.net While this compound is substituted at both the 3- and 5-positions, the presence of strongly electron-withdrawing groups or specific reaction conditions could still facilitate base-mediated ring cleavage, although it is generally less facile than for unsubstituted analogues.

Rearrangement and Ring Transformation Pathways (e.g., Photochemistry, Inverse Electron-Demand Hetero-Diels-Alder Reactions)

The isoxazole ring can undergo various rearrangements and transformations to other heterocyclic systems, driven by photochemical energy or through cycloaddition reactions.

Photochemical irradiation of isoxazoles can induce the homolytic cleavage of the N-O bond, leading to the formation of a diradical intermediate. nih.gov This intermediate can then undergo a variety of transformations, including rearrangement to form an oxazole, or fragmentation to yield a ketenimine. nih.gov The specific outcome of the photochemical reaction is highly dependent on the substitution pattern of the isoxazole and the reaction conditions.

Isoxazoles can also participate as dienes in inverse electron-demand hetero-Diels-Alder reactions. In this type of reaction, the electron-poor isoxazole reacts with an electron-rich dienophile, such as an enamine or a vinyl ether. wikipedia.orgsigmaaldrich.comnih.govrsc.org This cycloaddition is followed by a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like a nitrile, leading to the formation of a new heterocyclic ring. This methodology provides a powerful tool for the transformation of the isoxazole scaffold into other valuable heterocycles.

Functional Group Interconversions of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain at the 5-position of the isoxazole ring offers a versatile handle for a variety of functional group interconversions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. It can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. researchgate.net

Some potential transformations of the 2-hydroxyethyl group are summarized in the table below:

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Alcohol (-CH2OH) | PCC, DMP | Aldehyde (-CHO) |

| Primary Alcohol (-CH2OH) | KMnO4, H2CrO4 | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH2OH) | TsCl, pyridine | Tosylate (-OTs) |

| Primary Alcohol (-CH2OH) | SOCl2 or PBr3 | Halide (-Cl or -Br) |

| Primary Alcohol (-CH2OH) | R'COOH, acid catalyst | Ester (-OCOR') |

This interactive table outlines common functional group interconversions for a primary alcohol, such as the one in the 2-hydroxyethyl side chain.

These transformations allow for the elaboration of the side chain, enabling the introduction of a wide range of functionalities and the construction of more complex molecules.

Advanced Spectroscopic Characterization and Computational Analysis of Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Methoxy-5-(2-hydroxyethyl)isoxazole, ¹H and ¹³C NMR would provide critical information about its molecular framework.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the methoxy (B1213986) protons, the ethyl bridge protons, the hydroxyl proton, and the proton on the isoxazole (B147169) ring. The chemical shifts, signal multiplicities (singlet, triplet, etc.), and coupling constants would confirm the connectivity of these groups.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Characteristic chemical shifts would be expected for the methoxy carbon, the carbons of the ethyl group, and the carbons of the isoxazole ring.

A search for specific ¹H and ¹³C NMR data for this compound did not yield any published spectra or tabulated chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band indicating the presence of the hydroxyl group.

C-H stretch: Signals for both sp³-hybridized carbons of the ethyl group and potentially the sp²-hybridized carbon of the isoxazole ring.

C=N and C=C stretching: Absorptions characteristic of the isoxazole ring system.

C-O stretching: Bands corresponding to the methoxy and the alcohol C-O bonds.

No specific IR spectrum or a list of characteristic absorption frequencies for this compound could be found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. A mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments such as the ethyl group, the methoxy group, or parts of the isoxazole ring.

Specific mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, is not available in the reviewed sources.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Computational Chemistry Approaches

Computational chemistry offers valuable insights into the properties and behavior of molecules.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to explore its potential interactions with biological targets, such as enzymes or receptors. This would involve predicting the binding affinity and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or in complex with a protein, could reveal information about its flexibility, solvation properties, and the stability of its interactions with other molecules.

No specific molecular docking or molecular dynamics simulation studies featuring this compound have been reported in the scientific literature.

Quantum Chemical Calculations (e.g., DFT, MINDO/3, p.p.p. Methods) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netscispace.com For isoxazole derivatives, methods like Density Functional Theory (DFT) are frequently employed to provide insights into their chemical behavior, complementing experimental findings. researchgate.netresearchgate.net These computational approaches are invaluable for understanding reaction mechanisms and predicting sites of electrophilic and nucleophilic attack. researchgate.net

Electronic Properties

The electronic properties of isoxazole derivatives are primarily investigated through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally signifies higher reactivity. researchgate.netirjweb.com

Theoretical studies on various isoxazole derivatives have shown that substitutions on the isoxazole ring can significantly influence these electronic parameters. researchgate.net For instance, the introduction of methyl groups has been observed to alter the charge distribution within the ring, which in turn affects the electronic properties. researchgate.net

Table 1: Representative Calculated Electronic Properties of Isoxazole Derivatives

| Property | Value |

| HOMO Energy (EHOMO) | -5.65 eV to -6.50 eV |

| LUMO Energy (ELUMO) | 0.81 eV to 1.67 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.84 eV to 6.46 eV |

| Dipole Moment (μ) | 2.5 D to 4.0 D |

Note: The values presented in this table are representative examples for isoxazole derivatives and are based on data reported in the literature for similar compounds. They are intended for illustrative purposes as specific calculations for this compound are not available.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. irjweb.com These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic). irjweb.com For isoxazole derivatives, the oxygen and nitrogen atoms of the ring are typically identified as electron-rich centers. researchgate.net

Reactivity Prediction

Quantum chemical calculations allow for the determination of various reactivity descriptors that help in predicting the chemical behavior of isoxazole derivatives. These global reactivity indices are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. nih.gov

Mulliken Electronegativity (χ): A measure of the ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

These descriptors are instrumental in understanding the regioselectivity of reactions involving isoxazole derivatives, such as [3+2] cycloaddition reactions. nih.gov By analyzing the electronic structure and reactivity indices, researchers can predict the most probable sites for chemical reactions. researchgate.net For example, in dimethyl-substituted isoxazoles, the C-5 position has been identified as a preferential site for nucleophilic attack based on charge distribution and a low HOMO-LUMO energy gap. researchgate.net

Table 2: Representative Calculated Reactivity Descriptors for Isoxazole Derivatives

| Descriptor | Value |

| Chemical Hardness (η) | 2.42 eV |

| Chemical Potential (μ) | -3.23 eV |

| Chemical Softness (α) | 0.21 eV-1 |

| Global Electrophilicity Index (ω) | 2.15 eV |

Note: The values in this table are representative examples for isoxazole derivatives based on literature data for analogous compounds. They serve as an illustration of the types of data generated from quantum chemical calculations, as specific data for this compound is not available.

While methods like MINDO/3 and the Pariser-Parr-Pople (PPP) method have been used historically for such calculations, Density Functional Theory (DFT), particularly with functionals like B3LYP, has become the standard for studying the electronic structure and reactivity of isoxazole and other heterocyclic compounds due to its balance of accuracy and computational cost. researchgate.netscispace.comnih.gov

Structure Activity Relationship Sar Studies of Substituted Isoxazoles

Influence of Substituents on Biological Activity Profiles

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. For instance, the presence of different functional groups can significantly alter the compound's interaction with biological targets.

The antibacterial activity of isoxazole derivatives has been shown to be enhanced by the presence of specific substituents. ijpca.org Studies on various substituted isoxazoles have indicated that electron-withdrawing groups like nitro and chloro at the C-3 position, and electron-donating groups such as methoxy (B1213986), dimethylamino, and bromine at the C-5 position of a phenyl ring attached to the isoxazole, can increase antibacterial efficacy. ijpca.org While direct studies on 3-Methoxy-5-(2-hydroxyethyl)isoxazole are limited, we can infer the potential impact of its substituents. The methoxy group at the 3-position is an electron-donating group, which could contribute to certain biological activities. The 2-hydroxyethyl group at the 5-position introduces a polar, flexible side chain capable of forming hydrogen bonds, which can be critical for receptor binding.

To illustrate the influence of substituents, consider the following hypothetical data based on general findings for isoxazole derivatives against a bacterial target:

| Compound | R1 (at C3) | R2 (at C5) | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 1 | -OCH3 | -CH2CH2OH | 64 |

| 2 | -Cl | -CH2CH2OH | 32 |

| 3 | -OCH3 | -COOH | 128 |

| 4 | -OCH3 | -CH2CH2NH2 | 48 |

This is an interactive data table. You can sort the columns by clicking on the headers.

In anticancer applications, isoxazole derivatives have also shown significant promise. For example, some ortho-substituted isoxazole derivatives of 6-hydroxy coumarin have demonstrated effective cytotoxic activity against cancer cell lines. nih.gov The introduction of bulky or specific functional groups can lead to enhanced potency.

Positional Effects of Functional Groups on Pharmacological Properties

The position of functional groups on the isoxazole ring is a critical determinant of pharmacological activity. The 3- and 5-positions of the isoxazole ring are commonly substituted and play distinct roles in molecular interactions.

In the case of this compound, the methoxy group at the 3-position and the hydroxyethyl (B10761427) group at the 5-position are key to its potential pharmacological profile. Swapping these substituents would likely result in a different biological activity profile due to altered electronic and steric properties. For example, in a series of isoxazole-based inhibitors of an enzyme, the positioning of a hydrogen bond donor or acceptor can be the determining factor for potent inhibition.

Consider the following hypothetical data illustrating the positional effects on the inhibitory activity (IC50) against a specific enzyme:

| Compound | Substitution Pattern | IC50 (nM) |

| A | 3-OCH3, 5-CH2CH2OH | 150 |

| B | 3-CH2CH2OH, 5-OCH3 | 500 |

| C | 3-OCH3, 4-CH2CH2OH | >1000 |

This is an interactive data table. You can sort the columns by clicking on the headers.

This hypothetical data suggests that the arrangement of the methoxy and hydroxyethyl groups at the 3- and 5-positions, respectively, is more favorable for binding to the target enzyme than the reverse orientation or substitution at the 4-position.

Conformational Analysis and its Implications for Ligand Binding

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of isoxazole derivatives helps in understanding the spatial arrangement of substituents and how this affects ligand binding. The flexibility of the 2-hydroxyethyl side chain in this compound allows it to adopt various conformations, one of which may be optimal for fitting into a receptor's binding pocket.

Molecular modeling and dynamics simulations are powerful tools to study the conformational preferences of such molecules. nih.govsemanticscholar.org These studies can reveal low-energy conformations that are likely to be the bioactive ones. For instance, the orientation of the hydroxyl group in the side chain could be critical for forming a key hydrogen bond with an amino acid residue in the active site of an enzyme.

The interaction of isoxazole derivatives with their biological targets often involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. nih.gov The methoxy group of this compound can participate in hydrophobic interactions, while the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors or donors.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new, more potent, and selective therapeutic agents. acs.orgnih.govnih.gov By understanding which substituents and positional arrangements lead to improved biological activity, medicinal chemists can design new molecules with enhanced pharmacological properties.

Based on the SAR of substituted isoxazoles, several strategies could be employed to modify this compound for improved activity:

Modification of the 3-position: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially leading to improved binding affinity.

Modification of the 5-position side chain: The 2-hydroxyethyl group could be elongated, branched, or replaced with other functional groups such as an amine, carboxylic acid, or a small heterocyclic ring to explore different interactions with the target. For example, introducing an amino group could provide an additional site for salt bridge formation.

Introduction of substituents at the 4-position: Although less common, substitution at the 4-position of the isoxazole ring can also be explored to fine-tune the electronic and steric properties of the molecule.

A rational design approach would involve synthesizing a focused library of analogs based on these strategies and evaluating their biological activity. The results would then be used to further refine the SAR and design the next generation of compounds. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. acs.org

Biological Activity and Molecular Mechanisms of Isoxazole Derivatives in Vitro Studies

Anticancer Activities

The anticancer potential of isoxazole (B147169) derivatives has been extensively investigated, revealing their ability to inhibit the growth of various cancer cell lines through cytotoxicity, induction of apoptosis, and modulation of the cell cycle. espublisher.comespublisher.com

Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT116, DU145)

Isoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidines containing an isoxazole moiety showed potent cytotoxicity. One compound in particular, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (referred to as 1e), exhibited a broad-spectrum and potent cytotoxic profile against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 2.79, 6.69, and 4.21 x 10⁻³ μM, respectively. researchgate.net These values were significantly lower than the reference drug gefitinib. researchgate.net

Another study on isoxazole-based carboxamides, ureates, and hydrazones found several compounds with superior activity against hepatocellular carcinoma (HepG2) cells, which are known to overexpress Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compounds designated as 8, 10a, and 10c showed IC50 values of 0.84, 0.79, and 0.69 μM, respectively, against HepG2 cells, which was more potent than the reference drug Sorafenib (IC50 = 3.99 µM). nih.gov Furthermore, a new series of isoxazole derivatives targeting Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) were evaluated, with compounds 4b and 25a being the most potent against HepG2, MCF-7, and HCT-116 cancer cells, with IC50 values ranging from 6.38 to 9.96 μM. drugbank.com

The cytotoxic activity of various isoxazole derivatives is summarized in the table below.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine-isoxazole (1e) | A549 (Lung) | 0.00279 | researchgate.net |

| Thieno[2,3-d]pyrimidine-isoxazole (1e) | HCT116 (Colon) | 0.00669 | researchgate.net |

| Thieno[2,3-d]pyrimidine-isoxazole (1e) | MCF-7 (Breast) | 0.00421 | researchgate.net |

| Isoxazole-based Hydrazone (10c) | HepG2 (Liver) | 0.69 | nih.gov |

| Isoxazole-based Hydrazone (10a) | HepG2 (Liver) | 0.79 | nih.gov |

| Isoxazole-based Ureate (8) | HepG2 (Liver) | 0.84 | nih.gov |

| EGFR-TK targeting Isoxazole (4b, 25a) | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 | drugbank.com |

| Diosgenin-isoxazole derivative (24) | MCF-7 (Breast) | 9.15 | nih.gov |

| Diosgenin-isoxazole derivative (24) | A549 (Lung) | 14.92 | nih.gov |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both early and late apoptosis in cancer cells. nih.govnih.gov For example, treatment of cancer cells with certain isoxazole derivatives led to an increase in the levels of caspases 3 and 9, as well as an increased Bax/Bcl-2 ratio, which are key markers of apoptosis. drugbank.com One study found that a specific isoxazole compound induced early apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells through the activation of caspase-3/7. researchgate.net Another investigation on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated high levels of apoptosis (over 80%) in K562 leukemia cells. nih.govspandidos-publications.com

In addition to inducing apoptosis, isoxazole derivatives can modulate the cell cycle, leading to arrest at various phases and preventing cancer cell proliferation. mdpi.com For instance, compound 25a, an EGFR-TK inhibitor, was found to cause cell cycle arrest at the G2/M and pre-G1 phases in treated cancer cells. drugbank.com Other studies have shown that different isoxazole derivatives can elicit S and G2/M phase arrest in breast cancer cells or arrest the cell cycle in the S phase in MCF-7 and SKOV3 cells, and in the G2/M phase in A549 cells. researchgate.netnih.gov This disruption of the normal cell cycle progression is a crucial component of their antitumor activity.

Molecular Target Identification and Inhibition (e.g., EGFR-TK, HDAC1, VEGFR-2, CK2α, Topoisomerase IIβ, Tubulin Polymerization)

The anticancer activity of isoxazole derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. drugbank.com A number of these compounds have been identified as potent inhibitors of various protein kinases. espublisher.com

One of the key targets is the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Several isoxazole derivatives have shown high inhibitory activity against EGFR-TK, with one compound (25a) exhibiting an IC50 value of 0.054 µM. drugbank.com The same compound also displayed promising inhibitory activities against other important cancer-related targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 alpha (CK2α), and Topoisomerase IIβ. drugbank.com Other research has also highlighted isoxazole derivatives as potent inhibitors of VEGFR-2, with some compounds showing IC50 values as low as 25.7 nM. nih.gov

Furthermore, isoxazole derivatives have been found to have an acceptable inhibitory activity against tubulin polymerization, a process essential for cell division. drugbank.com By targeting these multiple, critical pathways, isoxazole derivatives can effectively disrupt the cellular machinery that cancer cells rely on for their proliferation and survival.

Antimicrobial Activities

Isoxazole and its derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of pathogenic bacteria, fungi, and mycobacteria. ijrrjournal.comderpharmachemica.comnih.gov

Antibacterial Spectrum and Efficacy (e.g., Gram-Positive, Gram-Negative Strains)

In vitro studies have confirmed the antibacterial activity of isoxazole derivatives against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com Screenings have been conducted against strains such as the Gram-positive Staphylococcus aureus and Bacillus subtilis, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.govscholarsresearchlibrary.comnih.gov The introduction of certain chemical groups, such as a thiophene (B33073) moiety, to the isoxazole ring has been shown to increase its antimicrobial activity. nih.gov Some synthesized compounds have shown comparable activity to the antibiotic meropenem (B701) against several bacterial strains. ijrrjournal.com The mechanism of action for these compounds can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria, often by targeting the cell wall or metabolic pathways. ijrrjournal.com

Antifungal and Antitubercular Properties

Beyond their antibacterial effects, many isoxazole derivatives exhibit potent antifungal activity. They have been tested against fungal strains like Candida albicans and Aspergillus niger, showing significant inhibitory effects. scholarsresearchlibrary.comnih.govresearchgate.net In some cases, newly synthesized compounds were found to be more effective against C. albicans than against bacteria. nih.gov

Furthermore, the isoxazole scaffold has been a key focus in the development of new antitubercular agents. benthamdirect.com This is particularly important due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. benthamdirect.com Numerous isoxazole derivatives have been synthesized and evaluated for their activity against this pathogen. rsc.orgnih.govresearchgate.net One study identified an isoxazole derivative that specifically targets FadD32, an essential enzyme in mycolic acid synthesis in M. tuberculosis. nih.gov This compound was shown to curtail the survival of M. tuberculosis in infected macrophages, highlighting the potential of isoxazole derivatives in combating tuberculosis. nih.gov

Molecular Targets in Pathogens (e.g., Bacterial Cell Wall Enzymes, β-Lactamases)

Isoxazole derivatives have demonstrated significant potential as antibacterial agents by targeting key bacterial processes. A notable mechanism of action is the inhibition of bacterial cell wall synthesis. patsnap.com Certain derivatives, such as Cloxacillin, Dicloxacillin, and Flucloxacillin, which contain an isoxazole group, are resistant to β-lactamase enzymes produced by some bacteria. patsnap.com These antibiotics function by inhibiting the cross-linking of peptidoglycan polymer chains, which is an essential step in the formation of the bacterial cell wall. patsnap.com

Furthermore, isoxazole derivatives have been identified as effective inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov Flavone and coumarin-based isoxazole derivatives have shown potential as broad-spectrum inhibitors of both serine-β-lactamases (SBL) and metallo-β-lactamases (MBL). nih.gov In silico and in vitro studies have confirmed that these hybrid molecules can restore the efficacy of antibiotics against bacteria that produce class A, B, and C β-lactamases by reducing the catalytic efficiency of these resistance enzymes. nih.gov

Table 1: Antibacterial Activity of Select Isoxazole Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Cloxacillin, Dicloxacillin | Staphylococci | Inhibition of bacterial cell wall synthesis | patsnap.com |

| Flavone/Coumarin Hybrids | Bacteria producing Class A, B, C β-lactamases | Inhibition of serine- and metallo-β-lactamases | nih.gov |

| Triazole-isoxazole Hybrids | Escherichia coli, Pseudomonas aeruginosa | Targeting bacterial enzymes |

Anti-inflammatory Properties and Underlying Pathways

The anti-inflammatory activity of isoxazole derivatives is well-documented, with various compounds demonstrating potent effects comparable to established drugs like Indomethacin and Diclofenac. The mechanisms underlying these properties often involve the modulation of key inflammatory pathways.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the metabolic pathway of arachidonic acid that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. For instance, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) was found to significantly inhibit both LOX and COX-2 enzymes. Similarly, other studies have identified isoxazole derivatives that show promising inhibition of 5-LOX and COX-2. frontiersin.org

Isoxazole derivatives also exert their anti-inflammatory effects by downregulating the production of inflammatory cytokines. For example, a selected indolyl-isoxazolidine compound significantly inhibited the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage THP-1 cells.

Table 2: Anti-inflammatory Activity of Select Isoxazole Derivatives

| Compound/Derivative | Pathway/Target Inhibited | Finding | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX and COX-2 | Significant inhibitory activity | |

| Indolyl–isoxazolidine 9a | TNF-α and IL-6 production | Significant inhibition in LPS-induced THP-1 cells | |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% inhibition, more potent than Celecoxib | |

| Isoxazole-mercaptobenzimidazole hybrids | Carrageenan-induced paw edema | Potent anti-inflammatory properties |

Immunomodulatory Effects

Isoxazole derivatives exhibit a broad spectrum of immunomodulatory activities, including immunosuppressive and immunostimulatory effects. These compounds have been shown to influence both cellular and humoral immune responses.

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that certain isoxazole derivatives can suppress phytohemagglutinin A (PHA)-induced proliferation in a dose-dependent manner. google.com For example, the compound MZO-2 was identified as a particularly active immunosuppressant, showing statistically significant suppression of PBMC proliferation at concentrations as low as 1μg/ml. Conversely, the effect on LPS-induced TNF-α production was generally weak among the tested compounds.

The mechanism of action for some immunosuppressive derivatives involves the induction of apoptosis in activated immune cells. One study on a derivative named MM3 suggested that its activity is mediated through an apoptotic pathway involving the activation of caspase 8 and NF-κB. google.com The diverse immunoregulatory properties of isoxazole derivatives highlight their potential for treating various immunological disorders, from autoimmune diseases to conditions requiring immune stimulation.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, sPLA2)

Beyond their roles in inflammation and immunity, isoxazole derivatives have been investigated as inhibitors of other clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition: Several isoxazole derivatives have been identified as significant inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes, including pH homeostasis and electrolyte secretion. In one study, a series of synthesized derivatives were tested against CA, with compound AC2 showing the most promising inhibitory activity with an IC50 value of 112.3 ± 1.6 μM. This was followed by compound AC3 with an IC50 of 228.4 ± 2.3 μM. These findings suggest that the isoxazole scaffold could be a valuable framework for designing novel CA inhibitors.

Table 3: Carbonic Anhydrase Inhibition by Isoxazole Derivatives

| Compound | IC50 (μM) | % Inhibition | Reference |

|---|---|---|---|

| AC1 | 368.2 | 58.4 | |

| AC2 | 112.3 ± 1.6 | 79.5 | |

| AC3 | 228.4 ± 2.3 | 68.7 | |

| AC4 | 483.0 | 50.5 | |

| Acetazolamide (Standard) | 18.6 | 87.0 |

Secretory Phospholipase A2 (sPLA2) Inhibition: Secretory phospholipase A2 (sPLA2) is an enzyme that plays a key role in various inflammatory diseases. A series of novel indole-containing isoxazole derivatives were synthesized and evaluated for their sPLA2 inhibitory activities. All tested compounds showed significant sPLA2 inhibition in in vitro assays, with compound 10o demonstrating potent activity that was comparable to or greater than the positive control, ursolic acid. These results indicate the potential of isoxazole derivatives as therapeutic agents for inflammatory disorders mediated by sPLA2.

Other Investigated Biological Activities

The therapeutic potential of the isoxazole scaffold extends to a variety of other biological activities.

Antileishmanial Activity: Isoxazole derivatives have shown promising activity against Leishmania parasites. A library of 3-nitro and 3-amino-isoxazoles was screened against L. donovani, revealing several compounds with better inhibition of both promastigote and amastigote stages than the standard drug, Miltefosine. For example, compound 4mf was highly potent against amastigotes, with an IC50 of 0.54 ± 0.01 μM, which was 18-fold better than miltefosine. Other studies on 3,5-disubstituted-isoxazole analogs against L. amazonensis also identified potent compounds, with compound 14p showing strong activity against the amastigote form (IC50 = 0.6 μM).

Anticonvulsant Activity: Several series of isoxazole derivatives have been synthesized and found to possess potent anticonvulsant properties. In one study, new benzo[d]isoxazole derivatives were evaluated, with the most potent compound, Z-6b, displaying high protection against maximal electroshock (MES)-induced seizures with an ED50 value of 20.5 mg/kg. The mechanism for this activity was found to be the selective blocking of the voltage-gated sodium channel NaV1.1.

Neuroprotective Activity: Isoxazole-substituted chromans have been investigated for their ability to protect neurons from oxidative stress-induced death. A study synthesized 20 new chroman analogues, the majority of which displayed high in vitro neuroprotective activity with EC50 values below 1 μM and lacked cytotoxicity. The 3-aryl-5-(chroman-5-yl)-isoxazoles, in particular, showed higher neuroprotective activity (EC50 ~0.3 μM).

EP3 Receptor Antagonism: Currently, there is limited specific research available that identifies isoxazole derivatives as antagonists of the EP3 receptor.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Complex Isoxazole (B147169) Derivatives

The synthesis of isoxazoles has evolved significantly, moving towards more efficient, sustainable, and versatile methodologies. nih.gov A primary future direction is the development of novel synthetic routes to create complex derivatives of "3-Methoxy-5-(2-hydroxyethyl)isoxazole." While the classical approach often involves the [3+2] cycloaddition of alkynes with nitrile oxides, contemporary research focuses on green and catalyst-driven methods. nih.gov

Key areas for future synthetic exploration include:

Green Chemistry Approaches : The use of environmentally benign solvents like water or ionic liquids, and energy-efficient techniques such as ultrasound and microwave irradiation, can lead to cleaner and more sustainable synthetic processes. nih.govmdpi.comolemiss.edu Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for isoxazole derivatives. mdpi.com

Catalytic Systems : Transition metal-catalyzed reactions, including those using copper or ruthenium, offer high regioselectivity and efficiency in constructing the isoxazole ring. nih.gov The development of novel metal-free catalytic systems is also a significant area of interest to avoid potential toxicity and reduce costs. nih.gov

Multi-Component Reactions (MCRs) : Designing one-pot, multi-component reactions allows for the rapid assembly of complex molecules from simple starting materials. This strategy enhances synthetic efficiency and allows for the creation of diverse libraries of "this compound" analogs for biological screening. mdpi.com

These advanced synthetic methods will not only streamline the production of known derivatives but also enable the creation of novel, structurally complex isoxazoles with potentially enhanced bioactivity and improved pharmacokinetic profiles. nih.govrsc.org

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov For "this compound," advanced computational methods can provide deep insights into its structure-activity relationships (SAR) and guide the design of next-generation derivatives.

Future computational research will likely focus on:

Molecular Docking and Dynamics Simulations : These techniques can predict how derivatives of "this compound" bind to specific biological targets. By simulating the dynamic interactions between the ligand and the protein's active site, researchers can identify key binding motifs and optimize the molecule's affinity and selectivity. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models derived from "this compound" and its analogs can be used to screen large virtual libraries for new hits with diverse chemical scaffolds. nih.gov

The integration of these computational tools can significantly reduce the time and cost associated with drug discovery by creating a more targeted and rational design strategy. nih.gov

Exploration of Polypharmacology and Multi-Targeted Therapeutic Strategies

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. dovepress.com The traditional "one-target, one-drug" approach is often insufficient for these conditions. Polypharmacology, the concept of designing single molecules that can modulate multiple targets, has emerged as a promising therapeutic strategy. nih.govrsc.orgdovepress.com

The isoxazole scaffold is well-suited for the development of multi-targeted agents due to its versatile chemical nature and ability to interact with a wide range of proteins. researchgate.netnih.gov Future research on "this compound" should explore its potential in this area by:

Designing Multi-Target Ligands : By strategically modifying the substituents on the isoxazole ring, it is possible to design derivatives that can simultaneously interact with two or more distinct biological targets. For instance, a single molecule could be engineered to inhibit both an enzyme and a receptor involved in a specific disease cascade.

Addressing Complex Diseases : Multi-targeted therapies based on the isoxazole scaffold could offer enhanced efficacy and a reduced likelihood of developing drug resistance compared to monotherapies. dovepress.com This approach is particularly relevant for cancer and infectious diseases. nih.gov

The exploration of polypharmacology represents a paradigm shift in drug discovery, and the "this compound" scaffold provides a valuable starting point for designing the next generation of multi-targeted therapeutics.

Integration of Isoxazole Scaffolds into Hybrid Molecules for Enhanced Bioactivity

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with enhanced biological activity. mdpi.comnih.govbohrium.com This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, or even novel mechanisms of action. mdpi.com

Future work with "this compound" will undoubtedly involve its integration into hybrid molecules. Key strategies include:

Combining with Other Heterocycles : The isoxazole ring can be fused or linked to other bioactive heterocyclic systems, such as pyrazoles, indoles, or triazoles, to generate novel chemical entities. nih.govnih.gov These hybrids may exhibit synergistic effects, where the combined activity is greater than the sum of the individual components.

Conjugation with Natural Products : Natural products are a rich source of biological activity. mdpi.com Hybridizing the "this compound" scaffold with a natural product fragment can yield compounds with unique therapeutic profiles. mdpi.com

Development of Dual-Action Drugs : By linking the isoxazole moiety to another drug, it is possible to create hybrid molecules that target two different aspects of a disease. For example, an anti-inflammatory isoxazole derivative could be linked to an antimicrobial agent to treat infections with a significant inflammatory component.

The design of hybrid molecules is a burgeoning field in medicinal chemistry, offering a rational approach to developing innovative therapeutics with superior performance. bohrium.com

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-5-(2-hydroxyethyl)isoxazole and its derivatives?

The synthesis of isoxazole derivatives typically involves cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., alkenes or alkynes). For substituted isoxazoles like this compound, post-functionalization steps (e.g., alkylation or hydroxylation) are critical. For instance, the hydroxymethyl group can be introduced via nucleophilic substitution or oxidation of a precursor. Reaction monitoring using thin-layer chromatography (TLC) and purification via column chromatography are standard practices to ensure purity .

Q. How can structural characterization of this compound be optimized?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and regioselectivity.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., O–H stretch for the hydroxyethyl group).

- Mass Spectrometry (HRMS) : Verification of molecular weight and fragmentation patterns. Comparative analysis with crystallographic data from similar isoxazole derivatives (e.g., bond lengths and torsional angles) can validate structural assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

Isoxazole derivatives are generally stable under inert atmospheres but may degrade in the presence of moisture or light. Recommended storage includes desiccated environments at 2–8°C. Stability tests (e.g., accelerated degradation studies via HPLC) are advised to assess susceptibility to hydrolysis or oxidation, particularly for the hydroxyethyl group .

Advanced Research Questions

Q. How can researchers design assays to evaluate the bioactivity of this compound against glutathione-dependent enzymes?

- Enzyme Inhibition Assays : Measure IC values using purified human enzymes (e.g., glutathione reductase (GR) or glutathione S-transferase (GST)). For example, 3-(4-chlorophenyl)isoxazole showed IC = 0.059 mM against GR, with semi-competitive inhibition kinetics ( = 0.011 mM).

- Structural Optimization : Modify the hydroxyethyl or methoxy groups to assess substituent effects on inhibitory potency. Positional isomerism (e.g., 3- vs. 5-substitution) can significantly alter activity, as seen in related compounds .

Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound?

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the methoxy substituent.

- MD Simulations : Assess binding stability and conformational flexibility over time. Validate predictions with experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.